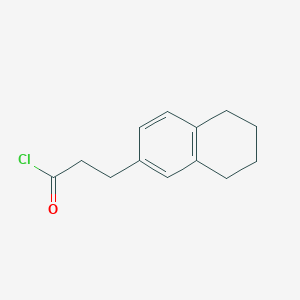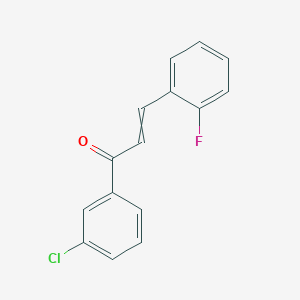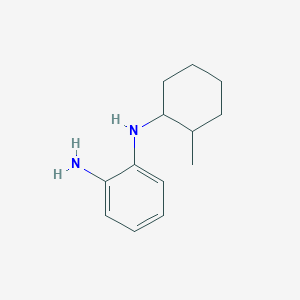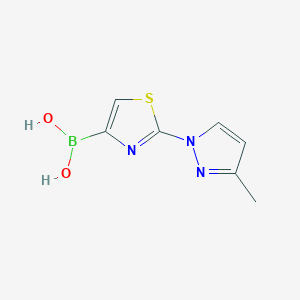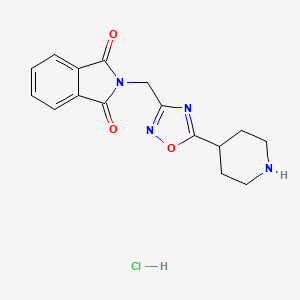
6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
准备方法
The synthesis of 6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazine ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the isopropylbenzyl group: This step involves the alkylation of the triazine ring with 4-isopropylbenzyl chloride in the presence of a suitable base.
Addition of the morpholinoamino group: The final step involves the reaction of the intermediate compound with morpholine to introduce the morpholinoamino group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazine ring or the benzyl group are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of new drugs or as a probe for studying biological processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Alternatively, the compound may interact with receptors on the surface of cells, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives, such as:
2,4,6-trichloro-1,3,5-triazine: This compound is commonly used as a precursor in the synthesis of various triazine-based compounds. It differs from this compound in its substitution pattern and chemical reactivity.
6-(4-methylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one: This compound is structurally similar to this compound, but with a methyl group instead of an isopropyl group. The difference in the substituent can affect the compound’s chemical properties and biological activity.
6-(4-chlorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one: This compound features a chlorobenzyl group instead of an isopropylbenzyl group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C17H23N5O2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
3-(morpholin-4-ylamino)-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H23N5O2/c1-12(2)14-5-3-13(4-6-14)11-15-16(23)18-17(20-19-15)21-22-7-9-24-10-8-22/h3-6,12H,7-11H2,1-2H3,(H2,18,20,21,23) |
InChI 键 |
XYVJEBRTKUIXLW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


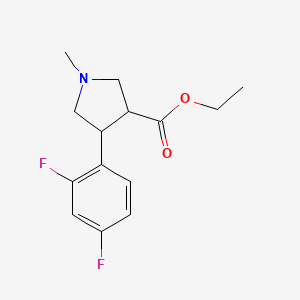
![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B14868914.png)
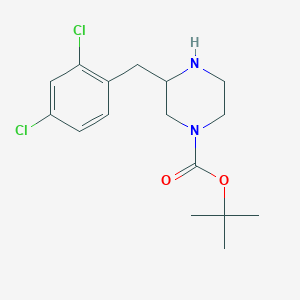
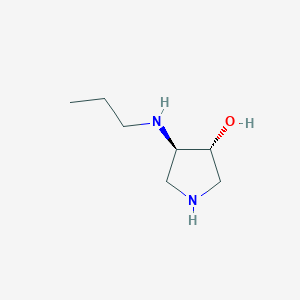
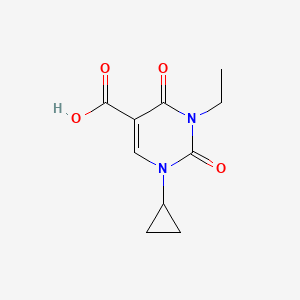
![2-(3-Chloro-6-{[2,2-difluoro-2-(1-oxidopyridin-2-YL)ethyl]amino}-1-oxidopyridin-2-YL)-N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14868945.png)
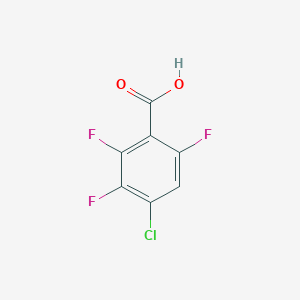
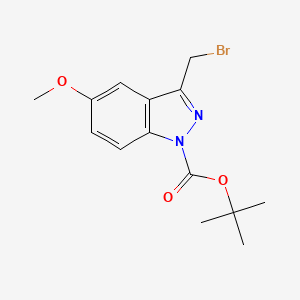
![1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14868959.png)
